Product packaging for Heptadecan-1-amine;hydrochloride(Cat. No.:CAS No. 1838-07-9)

Heptadecan-1-amine;hydrochloride

Cat. No.: B13740308
CAS No.: 1838-07-9
M. Wt: 291.9 g/mol
InChI Key: ADALIFAVBBCNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptadecan-1-amine;hydrochloride, with the molecular formula C17H38ClN , is a long-chain alkyl amine salt presented as a research chemical. This compound is characterized by a 17-carbon alkyl chain (heptadecane) linked to an amine group that is stabilized as a hydrochloride salt. While specific biological or mechanistic data for this exact compound is limited in the public domain, its structure suggests potential utility in various research fields. Long-chain alkyl amines and their salts are often investigated as intermediates in organic synthesis, as building blocks for the development of surfactants due to their amphiphilic nature, and in materials science for surface modification. Researchers value these compounds for their potential in creating novel chemical entities or functional materials. This product is provided For Research Use Only and is strictly intended for use in a controlled laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H38ClN B13740308 Heptadecan-1-amine;hydrochloride CAS No. 1838-07-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1838-07-9

Molecular Formula

C17H38ClN

Molecular Weight

291.9 g/mol

IUPAC Name

heptadecan-1-amine;hydrochloride

InChI

InChI=1S/C17H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;/h2-18H2,1H3;1H

InChI Key

ADALIFAVBBCNGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCN.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Heptadecan 1 Amine;hydrochloride

Established Synthetic Pathways for Long-Chain Primary Amine Hydrochlorides

The synthesis of long-chain primary amine hydrochlorides, such as heptadecan-1-amine hydrochloride, relies on well-established and robust chemical transformations. These methods are prized for their reliability and scalability in producing high-purity aliphatic amines.

Amide Reduction Methodologies for Heptadecan-1-amine Synthesis

One of the most direct and effective methods for preparing primary amines is the reduction of the corresponding primary amide. masterorganicchemistry.com For the synthesis of heptadecan-1-amine, this would involve the reduction of heptadecanamide. The carbonyl group (C=O) of the amide is converted into a methylene (B1212753) group (-CH2-) during this process. orgoreview.com

Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reducing agent for this transformation. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom, which is coordinated to the aluminum species. A second hydride addition to the resulting iminium intermediate yields the primary amine. masterorganicchemistry.com While highly effective, LiAlH4 is a potent reagent that must be handled with care under anhydrous conditions.

Alternative and often milder reducing agents have been developed to improve safety and functional group tolerance. orgoreview.comorganic-chemistry.org These include borane (B79455) complexes (e.g., BH3·THF) and catalytic hydrogenation methods, although the latter often require harsh conditions of high pressure and temperature. researchgate.net The choice of reagent can be critical and is often determined by the presence of other functional groups in the starting material and the desired scale of the reaction.

Table 1: Comparison of Common Reagents for Amide Reduction

Reducing Agent Typical Conditions Advantages Disadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workup High reactivity, reduces most amides (1°, 2°, 3°) masterorganicchemistry.comorgoreview.com Highly reactive with water and protic solvents, reduces many other functional groups
Borane (BH₃·THF) THF, often at reflux Milder than LiAlH₄, more selective Can have lower yields for some substrates

Direct Amine Salt Formation Techniques and Efficiency Optimization

Once the free primary amine, heptadecan-1-amine, is synthesized, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction where the lone pair of electrons on the amine's nitrogen atom acts as a Lewis base, accepting a proton from an acid. ncert.nic.inlibretexts.org For the hydrochloride salt, hydrochloric acid (HCl) is used. youtube.comspectroscopyonline.com

The reaction is typically performed by dissolving the amine in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of HCl in the same or a miscible solvent, or by bubbling anhydrous HCl gas through the solution. google.comrsc.org The resulting heptadecan-1-amine hydrochloride is an ammonium (B1175870) salt which is generally much less soluble in nonpolar organic solvents than its free-base form. ncert.nic.in This difference in solubility allows for the efficient isolation of the product as a crystalline solid through precipitation, which can be collected by filtration. youtube.comorgsyn.org

To optimize the efficiency of the salt formation, a slight excess of hydrochloric acid is often used to ensure the complete protonation of the amine. rsc.org The choice of solvent is also critical; a solvent in which the amine is soluble but the salt is not is ideal for maximizing the yield of the precipitated product. The temperature can also be controlled, with cooling often employed to further decrease the solubility of the salt and promote crystallization.

Advanced Synthesis of Heptadecan-1-amine;hydrochloride and Analogues

Beyond established pathways, research continues to refine the synthesis of amine hydrochlorides, focusing on mechanistic understanding and the challenging synthesis of specific stereoisomers for more complex molecules.

Mechanistic Investigations of Reaction Kinetics and Thermodynamics in Amine Salt Formation

The formation of an amine hydrochloride is an exothermic and reversible equilibrium reaction. libretexts.orgolisystems.com The mechanism involves the transfer of a proton (H+) from the hydrochloric acid to the lone pair of electrons on the nitrogen atom of the amine, forming a new N-H bond and creating a positively charged ammonium cation and a chloride anion. spectroscopyonline.com

R-NH₂ + HCl ⇌ R-NH₃⁺Cl⁻

The position of the equilibrium is governed by Le Châtelier's principle. jeeadv.ac.in The use of excess HCl or the removal of the salt product as it precipitates drives the equilibrium to the right, favoring the formation of the amine salt. google.com

Thermodynamic models are crucial for understanding the conditions that favor salt formation versus the presence of the free amine and acid. olisystems.com The Gibbs free energy change (ΔG) for the reaction is negative under standard conditions, indicating a spontaneous process. The enthalpy change (ΔH) is also negative, reflecting the exothermic nature of the acid-base neutralization. In industrial settings, understanding the thermodynamics is vital, as amine hydrochlorides can decompose back into the volatile amine and HCl gas upon heating, a phenomenon that has implications for process conditions and material stability. olisystems.com

Stereoselective Synthesis Approaches for Chiral Amine Hydrochlorides

While heptadecan-1-amine itself is achiral, the synthesis of its chiral analogues is a key area of modern organic chemistry, as chiral amines are fundamental components of many pharmaceuticals and biologically active compounds. nih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

A prevalent method for synthesizing α-chiral amines is the asymmetric hydrogenation of prochiral imines or enamines. nih.gov This approach uses a transition metal catalyst (often based on rhodium, iridium, or ruthenium) combined with a chiral ligand. The chiral catalyst creates a chiral environment for the reaction, directing the addition of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine.

Another powerful strategy involves the use of chiral auxiliaries. scribd.comresearchgate.net In this method, a non-chiral amine or a related precursor is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent chemical transformation stereoselectively. For instance, diastereoselective additions of nucleophiles to chiral N-tert-sulfinyl imines are highly effective for creating new stereocenters. mdpi.com The auxiliary can be cleaved after the desired stereocenter has been established, yielding the enantiomerically enriched chiral amine. acs.org

Table 2: Overview of Stereoselective Synthesis Strategies for Chiral Amines

Method Key Principle Common Catalysts/Reagents Typical Application
Asymmetric Hydrogenation A chiral metal catalyst delivers hydrogen to one face of a prochiral imine or enamine. nih.gov [Rh(COD)Cl]₂ with chiral phosphine (B1218219) ligands, Iridium-based catalysts Direct, atom-economical synthesis of α-chiral amines. nih.gov
Chiral Auxiliary A temporary chiral group directs the stereochemical outcome of a reaction. scribd.com N-tert-butanesulfinamide, (–)-N-aminoephedrine Synthesis of amines via diastereoselective alkylation or reduction. researchgate.netmdpi.com

Functionalization and Derivatization Strategies Involving the Amine Moiety

The primary amine group of heptadecan-1-amine is a versatile functional handle that can be readily converted into a wide array of other functional groups. chemrxiv.org This derivatization is essential for building more complex molecules, modifying physical properties, or for analytical purposes. researchgate.netnih.gov

Common derivatization strategies include:

Acylation: Primary amines react with acid chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form N-substituted amides. studymind.co.uk This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. mnstate.edu

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of products, including quaternary ammonium salts. ncert.nic.inmnstate.edu More controlled methods, such as reductive amination or the Gabriel synthesis, are often preferred for preparing secondary amines selectively. libretexts.org

Reductive Amination: Primary amines react with aldehydes or ketones to form an intermediate imine (or Schiff base), which is then reduced in situ to a secondary or tertiary amine. libretexts.org This is one of the most effective methods for forming C-N bonds in a controlled manner.

Formation of Imines: The condensation reaction with aldehydes or ketones can be stopped at the imine stage if a reducing agent is not present. mnstate.edu

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines.

Table 3: Key Derivatization Reactions of Primary Amines

Reaction Type Reagent(s) Product Functional Group
Acylation Acid Chloride (R-COCl), Base N-Substituted Amide
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine, Quaternary Salt
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) Secondary/Tertiary Amine

Synthesis of Heptadecan-1-amine-Derived Conjugates and Bioconjugates

The synthesis of conjugates from heptadecan-1-amine hydrochloride primarily involves the formation of stable covalent bonds, most commonly amide linkages, with other molecules. These conjugations leverage the nucleophilicity of the free amine, which can be liberated from the hydrochloride salt by treatment with a base.

One of the most direct methods for the synthesis of N-heptadecyl amides is the reaction of heptadecan-1-amine with acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction of heptadecan-1-amine with an acyl chloride, such as ethanoyl chloride, yields the corresponding N-heptadecylethanamide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated.

Bioconjugates of heptadecan-1-amine are of significant interest, particularly in the field of drug delivery and biomaterial science. The long heptadecyl chain can act as a lipid anchor, enabling the association of the conjugate with lipid bilayers of liposomes or cell membranes. For example, heptadecan-1-amine can be conjugated to hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create amphiphilic structures. These PEGylated lipids can be incorporated into lipid nanoparticles (LNPs) to improve their stability and circulation time in biological systems.

The synthesis of such bioconjugates often involves the use of bifunctional linkers. For example, a carboxylic acid-terminated PEG can be activated to its N-hydroxysuccinimide (NHS) ester, which then readily reacts with heptadecan-1-amine to form a stable amide bond.

Table 1: Representative Synthesis of an N-Heptadecyl Amide Conjugate

Reactants Reagents/Conditions Product Yield (%)
Heptadecan-1-amineAcyl chloride, Triethylamine, Dichloromethane, 0 °C to rtN-Heptadecyl amide>90
Heptadecan-1-amineCarboxylic acid, DCC, DMAP, Dichloromethane, rtN-Heptadecyl amide70-90

Note: Yields are typical and can vary depending on the specific acyl chloride or carboxylic acid used and the reaction conditions.

Another important class of bioconjugates includes those where heptadecan-1-amine is incorporated into cationic lipids for gene delivery applications. The primary amine can be further alkylated to form secondary, tertiary, or quaternary amines. These cationic lipids can then complex with negatively charged nucleic acids (DNA or RNA) to form lipoplexes, which can facilitate their entry into cells.

Exploration of Novel Reactive Intermediates from this compound

The primary amino group of heptadecan-1-amine can be chemically transformed to generate a variety of reactive intermediates, which are transient species that are not isolated but react further to form stable products. The study of these intermediates provides insight into reaction mechanisms and allows for the development of novel synthetic transformations.

A classic example is the reaction of primary amines with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. The nitrosation of heptadecan-1-amine leads to the formation of a highly unstable primary nitrosamine, which rapidly decomposes to yield a diazonium ion (heptadecyldiazonium). This diazonium ion is also highly reactive and readily loses dinitrogen gas (N₂) to form a primary carbocation, the heptadecyl cation.

R-NH₂ + HNO₂ → [R-N₂⁺] → R⁺ + N₂ (where R = CH₃(CH₂)₁₆-)

This highly energetic primary carbocation can then undergo a variety of reactions, including:

Reaction with nucleophiles: In an aqueous acidic medium, the carbocation will be trapped by water to form heptadecan-1-ol. If other nucleophiles, such as halides, are present, a mixture of products can be formed.

Rearrangement: Primary carbocations are prone to hydride shifts to form more stable secondary carbocations. In the case of the heptadecyl cation, this can lead to a mixture of isomeric alcohols and alkenes.

Elimination: The carbocation can lose a proton from an adjacent carbon to form an alkene, in this case, heptadec-1-ene.

The generation of these carbocation intermediates from heptadecan-1-amine opens up possibilities for a range of derivatization reactions, although controlling the product distribution can be challenging due to the high reactivity and propensity for rearrangement of the primary carbocation.

Table 2: Potential Products from the Nitrosation of Heptadecan-1-amine in Aqueous Acid

Reactive Intermediate Subsequent Reaction Product(s)
Heptadecyl Cation (primary)Nucleophilic attack by H₂OHeptadecan-1-ol
1,2-Hydride shiftSecondary carbocations
Elimination of H⁺Heptadec-1-ene
Secondary Heptadecyl CationsNucleophilic attack by H₂OIsomeric secondary heptadecanols
Elimination of H⁺Isomeric internal heptadecenes

Beyond carbocations, other reactive intermediates such as radicals can be envisaged. For instance, the photochemically or chemically induced homolytic cleavage of N-X bonds in derivatives of heptadecan-1-amine (e.g., N-haloamines) could generate the heptadecylaminyl radical. The reactivity of such long-chain alkylaminyl radicals is a subject of ongoing research and could provide pathways to novel nitrogen-containing compounds. However, the generation and subsequent reactions of diazonium and carbocation intermediates from the nitrosation of heptadecan-1-amine are the most well-established and synthetically relevant examples of reactive intermediates derived from this long-chain primary amine.

Advanced Spectroscopic and Structural Elucidation of Heptadecan 1 Amine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For Heptadecan-1-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon signals.

The ¹H NMR spectrum of Heptadecan-1-amine hydrochloride is characterized by signals corresponding to the different proton environments along its seventeen-carbon alkyl chain and the ammonium (B1175870) head group. Due to the long, saturated nature of the alkyl chain, the signals for the majority of the methylene (B1212753) (-CH₂) groups overlap, forming a broad multiplet. However, specific signals for the terminal methyl (-CH₃) group, the methylene group adjacent to the nitrogen (α-CH₂), and the subsequent methylene group (β-CH₂) can typically be resolved. The protons of the ammonium group (-NH₃⁺) often appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

Based on data from homologous long-chain n-alkylamine hydrochlorides, such as dodecylamine (B51217) hydrochloride and octadecylamine (B50001) hydrochloride, the expected chemical shifts for Heptadecan-1-amine hydrochloride are summarized in the table below. chemicalbook.comcolumbia.edu

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₃ (C-17)~0.88Triplet
-(CH₂)₁₄- (C-3 to C-16)~1.26Broad Multiplet
-CH₂- (C-2)~1.65Quintet
-CH₂-NH₃⁺ (C-1)~2.95Triplet
-NH₃⁺~8.2 (variable)Broad Singlet

The ¹³C NMR spectrum provides a more resolved view of the carbon skeleton. Each carbon atom in the heptadecyl chain gives a distinct signal, although the chemical shifts for the central methylene carbons are very similar. The carbon atom attached to the nitrogen (C-1) is significantly deshielded due to the electronegativity of the nitrogen atom and the protonation state. The terminal methyl carbon (C-17) appears at the most upfield position.

The predicted ¹³C NMR chemical shifts, based on data from octadecylamine hydrochloride, are presented in the following table. chemicalbook.com

CarbonExpected Chemical Shift (ppm)
C-1~40.5
C-2~27.0
C-3~29.5
C-4 to C-14~29.7 - 29.8
C-15~32.1
C-16~22.8
C-17~14.2

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. sdsu.eduacs.orgazom.comyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would display cross-peaks between protons that are J-coupled (typically on adjacent carbons). sdsu.eduazom.com For Heptadecan-1-amine hydrochloride, this would confirm the connectivity of the alkyl chain. For instance, a cross-peak would be observed between the protons of the α-CH₂ group (at ~2.95 ppm) and the β-CH₂ group (at ~1.65 ppm). Similarly, the terminal methyl protons would show a correlation with the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edusdsu.eduacs.org An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal. For example, the proton signal at ~2.95 ppm would correlate with the carbon signal at ~40.5 ppm, confirming their assignment as the C-1 position.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. columbia.edusdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. In the case of Heptadecan-1-amine hydrochloride, an HMBC spectrum would show a correlation between the protons of the α-CH₂ group and the C-2 and C-3 carbons, further solidifying the assignment of the alkyl chain.

Vibrational Spectroscopy Applications for Functional Group and Solid-State Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its solid-state structure.

The FTIR spectrum of Heptadecan-1-amine hydrochloride is dominated by absorptions arising from the alkyl chain and the ammonium head group. The presence of the ammonium group (-NH₃⁺) gives rise to several characteristic bands. A very broad and strong absorption is expected in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations. jeol.com This broadness is a result of extensive hydrogen bonding in the solid state. The asymmetric and symmetric bending vibrations of the -NH₃⁺ group typically appear in the 1620-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.

The long alkyl chain results in strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 and 2850 cm⁻¹ for asymmetric and symmetric stretching, respectively). CH₂ scissoring and rocking vibrations are observed around 1470 cm⁻¹ and 720 cm⁻¹, respectively.

Based on the spectra of homologous amine hydrochlorides, the following table summarizes the expected characteristic FTIR absorption bands. photonics.comlbt-scientific.comspectroscopyonline.comresearchgate.net

Wavenumber (cm⁻¹)VibrationIntensity
~3200-2800N-H stretch (-NH₃⁺)Strong, Broad
~2920C-H asymmetric stretch (-CH₂)Strong
~2850C-H symmetric stretch (-CH₂)Strong
~1600N-H asymmetric bend (-NH₃⁺)Medium
~1500N-H symmetric bend (-NH₃⁺)Medium
~1470C-H scissoring bend (-CH₂)Medium
~720C-H rocking (-CH₂)Medium

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C-C stretching vibrations of the long alkyl chain are expected to be prominent in the Raman spectrum, typically appearing in the 1060-1140 cm⁻¹ region. The C-H stretching region will also show strong bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For Heptadecan-1-amine hydrochloride, the analysis would typically be performed on the free amine, Heptadecan-1-amine, after deprotonation.

The electron ionization (EI) mass spectrum of a long-chain primary amine is characterized by a molecular ion peak (M⁺) which, due to the nitrogen rule, will have an odd mass-to-charge ratio (m/z). researchgate.net For Heptadecan-1-amine (C₁₇H₃₇N), the molecular weight is 255.49 g/mol , so a molecular ion peak would be expected at m/z 255. However, for long-chain amines, the molecular ion peak can be weak or even absent.

The most characteristic fragmentation pathway for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This results in the formation of a stable imminium ion. For Heptadecan-1-amine, α-cleavage would lead to the loss of a C₁₆H₃₃ radical and the formation of a [CH₂=NH₂]⁺ ion, which gives a prominent base peak at m/z 30.

Other fragment ions can arise from cleavage at other points along the alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to a -CH₂- group).

The expected major fragments in the mass spectrum of Heptadecan-1-amine are listed below.

m/zFragment
255[C₁₇H₃₇N]⁺ (Molecular Ion)
30[CH₂NH₂]⁺ (Base Peak)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For Heptadecan-1-amine hydrochloride, the analysis focuses on the cationic species, heptadecylaminium ([C₁₇H₃₈N]⁺), which is formed by the protonation of heptadecan-1-amine. HRMS can distinguish this ion from other ions with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the chemical formula. nih.gov

The technique provides a measured mass-to-charge ratio (m/z) that can be compared to a calculated theoretical value based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). The close agreement between the experimental and theoretical exact masses confirms the molecular formula. nih.gov

Table 1: Theoretical Exact Mass Data for Heptadecylaminium Ion

Ion Formula Elemental Composition Theoretical Monoisotopic Mass (Da)

Note: The data in this table is theoretical, calculated based on isotopic masses.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation

Tandem Mass Spectrometry (MS/MS) is employed for the structural elucidation of ions. In an MS/MS experiment, the parent ion of interest—in this case, the heptadecylaminium ion (m/z 256.3)—is isolated and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum that provides a fingerprint of the molecule's structure.

For a long-chain primary amine like heptadecan-1-amine, the fragmentation is predictable. A characteristic and often most abundant fragment results from the cleavage of the Cα-Cβ bond (the bond between the first and second carbon atoms of the alkyl chain), leading to the formation of an iminium ion, [CH₂=NH₂]⁺, at m/z 30.0337. Subsequent fragmentations typically involve the neutral loss of alkenes from the long alkyl chain, producing a series of carbocations that differ by multiples of 14 Da (CH₂). This pattern confirms the presence of a long, unbranched alkyl chain attached to a primary amine group.

Table 2: Expected Fragmentation Pattern for Heptadecylaminium Ion in MS/MS

Parent Ion (m/z) Proposed Fragment Ion Fragment m/z (Theoretical) Neutral Loss
256.3 [CH₂NH₂]⁺ 30.0337 C₁₆H₃₃
256.3 [C₃H₈N]⁺ 58.0653 C₁₄H₂₉
256.3 [C₄H₁₀N]⁺ 72.0809 C₁₃H₂₇

Note: The data in this table represents a theoretical fragmentation pattern based on established principles for long-chain alkylamines.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of Heptadecan-1-amine hydrochloride, it is possible to map the electron density and thus determine the precise location of each atom, bond lengths, bond angles, and torsional angles. This provides an unambiguous picture of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions in Heptadecan-1-amine;hydrochloride Lattice

The crystal structure of long-chain alkylamine hydrochlorides is governed by a balance between two primary types of intermolecular forces: strong electrostatic interactions and hydrogen bonds in the polar regions, and weaker van der Waals (dispersion) forces in the nonpolar regions. rsc.orgcetri.ca

The crystal lattice of Heptadecan-1-amine hydrochloride is expected to exhibit a bilayered structure. In this arrangement, the polar head groups, consisting of the ammonium cations (-NH₃⁺) and the chloride anions (Cl⁻), form a distinct layer. The long, nonpolar heptadecyl chains (C₁₇H₃₅) extend away from this polar layer and interdigitate with the chains from an adjacent layer. This segregation maximizes the favorable interactions: the ionic and hydrogen bonds are localized in the polar layers, while the hydrophobic alkyl chains are stabilized by extensive van der Waals interactions with each other. rsc.org This type of packing is common for amphiphilic molecules and is crucial for the stability of the crystal.

Elucidation of Hydrogen Bonding Networks and Conformational Preferences in the Crystalline State

Within the polar layers of the crystal lattice, a robust network of hydrogen bonds is the dominant organizing force. researchgate.netcdnsciencepub.com The ammonium group (-NH₃⁺) of the heptadecylaminium cation serves as a hydrogen bond donor, with its three acidic protons capable of forming strong hydrogen bonds. The chloride anion (Cl⁻) acts as the hydrogen bond acceptor.

In the nonpolar region, the long heptadecyl chain is expected to adopt a low-energy, all-trans (zigzag) conformation. This linear arrangement allows for efficient packing and maximizes the surface area contact between adjacent chains, thereby optimizing the stabilizing van der Waals forces. rsc.org Any deviation from this all-trans conformation would introduce steric hindrance and reduce the packing efficiency, making it energetically less favorable in the crystalline state.

Computational Chemistry and Theoretical Studies on Heptadecan 1 Amine;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivitynih.govmdpi.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics from the ground up.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometry and thermodynamic properties of molecules like Heptadecan-1-amine;hydrochloride. nih.gov In a typical DFT study, the structure of the molecule is optimized to find the lowest energy arrangement of its atoms. nih.gov For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of the 17-carbon alkyl chain and the ammonium (B1175870) headgroup.

The calculations would reveal a long, flexible heptadecyl chain, likely adopting a low-energy, all-trans conformation in the gas phase. The ammonium group (-NH3+) would form ionic interactions with the chloride anion (Cl-). DFT calculations also provide key energetic data, such as the total electronic energy, enthalpy, and Gibbs free energy of the molecule. researchgate.net These values are crucial for understanding the compound's stability and its behavior in chemical reactions. researchgate.net

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative DFT Data)

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond LengthC1C2-~1.54 Å
Bond LengthC1N-~1.48 Å
Bond LengthNH-~1.02 Å
Bond AngleC1C2C3~112.5°
Bond AngleC2C1N~110.0°
Dihedral AngleC1C2C3C4

Note: The values in this table are illustrative examples of what a DFT calculation at a common level of theory (e.g., B3LYP/6-311++G(d,p)) would predict. Actual values may vary based on the specific functional and basis set used. nih.gov

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods, along with DFT, can accurately predict spectroscopic properties. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

For this compound, calculating the nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The calculations would show distinct signals for the protons and carbons along the alkyl chain, with chemical shifts varying based on their proximity to the electron-withdrawing ammonium group.

Similarly, calculating the vibrational frequencies can generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks corresponding to C-H stretching of the alkyl chain, N-H stretching and bending of the ammonium group, and C-N stretching. Comparing the computed spectrum with an experimental one can help confirm the compound's identity and purity. Empirical scaling factors are often applied to the calculated frequencies to correct for approximations in the methods and to improve agreement with experimental data. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

Spectroscopic PropertyFunctional GroupPredicted ValueExperimental Value
¹³C NMR Chemical ShiftC1 (adjacent to N)~40-45 ppm~42 ppm
¹H NMR Chemical Shift-CH₂- (bulk chain)~1.2-1.4 ppm~1.25 ppm
IR Vibrational FrequencyN-H Stretch~3100-3300 cm⁻¹~3200 cm⁻¹
IR Vibrational FrequencyC-H Stretch (alkyl)~2850-2960 cm⁻¹~2855, 2925 cm⁻¹

Note: These are representative values. The accuracy of predicted spectroscopic data is highly dependent on the level of theory, basis set, and whether solvent effects are included in the calculation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Solution-Phase Behaviornih.govulisboa.pt

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement and interactions of atoms and molecules over time. nih.gov Based on classical mechanics, MD simulations can model the behavior of this compound in different environments, such as in various solvents or as part of a larger assembly. ulisboa.ptnih.gov

The long, flexible heptadecyl chain can adopt numerous conformations. MD simulations can track the rotation around C-C bonds, revealing the conformational preferences of the molecule in different solvents. montana.edu In a nonpolar solvent like mesitylene, the alkyl chain would likely remain extended to maximize favorable van der Waals interactions. epa.gov In contrast, in a polar solvent like water, the hydrophobic effect would cause the alkyl chain to fold or collapse to minimize its contact with water molecules, while the hydrophilic ammonium headgroup would remain solvated. montana.edu MD simulations can quantify these dynamics by calculating properties like the radius of gyration (Rg) of the alkyl chain over time. nih.gov

This compound is an amphiphilic molecule, possessing a hydrophilic ammonium headgroup and a long hydrophobic tail. This structure predisposes it to self-assembly in aqueous solutions. aeeisp.com MD simulations are an excellent tool for studying the intermolecular interactions that drive this process, such as hydrogen bonding between the ammonium groups and water, ionic interactions with chloride ions, and hydrophobic interactions between the alkyl chains. montana.educetri.ca

These simulations can model the spontaneous formation of aggregates like micelles or bilayers. nih.gov At concentrations above the critical micelle concentration (CMC), the molecules would be expected to assemble into spherical micelles, with the hydrophobic tails sequestered in the core and the charged ammonium heads forming a solvated outer shell. aeeisp.com Simulations can provide detailed information on the size, shape, and stability of these nanostructures. montana.eduepa.gov

Prediction of Chemical Reactivity and Mechanistic Pathwaysnih.govnih.gov

Computational methods are instrumental in predicting the chemical reactivity of a molecule and elucidating the step-by-step mechanisms of its reactions. nih.govresearchgate.net For this compound, studies would focus on the reactivity of the primary amine (or its protonated ammonium form).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are valuable tools for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work.

While QSAR models often focus on biological activities like toxicity, which is excluded from this article, QSPR models can be developed to predict a wide range of physicochemical properties for compounds like heptadecan-1-amine hydrochloride. These properties can include boiling point, melting point, vapor pressure, and density.

A QSPR model is typically built using a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be derived from the 2D or 3D structure of the molecule and can be calculated using computational software. For a series of long-chain amines, descriptors could include molecular weight, number of carbon atoms, molecular volume, and various topological and electronic indices.

The general form of a multilinear QSPR equation is:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are regression coefficients and D₁, D₂, ..., Dₙ are the molecular descriptors.

The following table provides an example of a QSPR model for predicting the boiling point of a series of primary alkylamines.

CompoundNumber of Carbon Atoms (Descriptor 1)Molecular Weight (Descriptor 2)Experimental Boiling Point (°C)Predicted Boiling Point (°C)
Dodecylamine (B51217)12185.36247249
Tetradecylamine14213.42291289
Hexadecylamine (B48584)16241.47330329
Heptadecan-1-amine 17 255.50 345 348
Octadecylamine (B50001)18269.52348349

This table presents illustrative data and a hypothetical QSPR model for boiling point prediction. The predicted values are for demonstrative purposes.

Such QSPR models, once validated, can be powerful tools for estimating the properties of long-chain amines and their salts, aiding in process design and chemical engineering applications.

Biochemical and Mechanistic Investigations of Heptadecan 1 Amine;hydrochloride in Non Human Systems

In Vitro Studies of Interactions with Biological Macromolecules (e.g., lipids, enzymes)

The amphiphilic nature of heptadecan-1-amine dictates its interaction with biological macromolecules, particularly lipids and proteins. These interactions are fundamental to its mechanism of action at a molecular level.

The interaction of long-chain amines with lipid bilayers is a key area of research for understanding their biological effects. While specific binding studies on heptadecan-1-amine;hydrochloride are not extensively documented, the behavior of similar long-chain alkylamines provides significant insights. The positively charged ammonium (B1175870) group of this compound is expected to interact with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in model membranes through electrostatic interactions. Concurrently, the long heptadecyl chain would insert into the hydrophobic core of the lipid bilayer.

Studies on related molecules, such as oleylamine, have shown that the protonated amine group can interact with the phosphate groups of phospholipids like dioleoylphosphatidylcholine (DOPC). This interaction can alter the physical properties of the membrane. For instance, the presence of such amphiphiles can modulate the elastic properties of the lipid bilayer. Depending on the molecular geometry of the amine, it can induce either positive or negative curvature strain, which can affect the function of membrane-embedded proteins. rsc.org

The partitioning of amphiphilic molecules into lipid bilayers is a critical determinant of their biological activity. nih.gov The process is governed by both the headgroup and core contributions. For this compound, the positively charged headgroup would favor interaction with the polar headgroup region of the lipids, while the hydrophobic tail would be driven into the nonpolar acyl chain region of the bilayer. nih.gov The table below summarizes the expected interactions based on studies of similar long-chain amines.

Table 1: Predicted Interactions of this compound with Model Lipid Bilayers

Interaction Type Interacting Moiety of this compound Interacting Moiety of Lipid Bilayer Predicted Effect on Membrane
ElectrostaticPositively charged ammonium group (-NH3+)Negatively charged phosphate groups of phospholipidsAnchoring of the molecule to the membrane surface
HydrophobicHeptadecyl (C17H35) alkyl chainAcyl chains in the hydrophobic coreInsertion into the bilayer, leading to potential disruption of lipid packing and increased membrane fluidity

This table is based on the general behavior of long-chain alkylamines in lipid bilayers.

The interaction of this compound with non-human enzymes is not well-documented in publicly available literature. However, the ability of long-chain amines to modulate the function of membrane-bound proteins is a known phenomenon. rsc.org These effects are often indirect, resulting from the alteration of the lipid bilayer's physical properties, which in turn affects the conformational dynamics and activity of embedded enzymes. rsc.org

For instance, changes in membrane elasticity and curvature induced by amphiphiles can impact the function of ion channels and other membrane proteins. rsc.org It is plausible that this compound could exert similar effects on membrane-associated enzymes in non-human organisms. Direct binding to enzymatic active sites would depend on the specific enzyme's structure and the presence of a suitable binding pocket that can accommodate the long alkyl chain and charged headgroup.

Antimicrobial Activity and Mechanistic Pathways in Non-Human Organisms

Long-chain alkylamines are known for their antimicrobial properties, and this compound is expected to exhibit similar activity. The primary mechanism is believed to be the disruption of the microbial cell membrane.

The antibacterial action of cationic amphiphiles like this compound generally involves the perturbation of the bacterial cell envelope. In Gram-negative bacteria, the outer membrane presents an initial barrier. Cationic compounds can interact with the negatively charged lipopolysaccharides (LPS) on the outer membrane, leading to its permeabilization. nih.gov This allows the molecule to access the inner cytoplasmic membrane.

Once at the cytoplasmic membrane, the amphiphile can insert into the lipid bilayer, disrupting its integrity. This can lead to the leakage of intracellular ions and metabolites, dissipation of the proton motive force, and ultimately, cell death. The hydrophobic tail plays a crucial role in this process, with longer chains generally correlating with stronger antibacterial activity up to a certain length.

While specific studies on this compound are limited, the general mechanism for long-chain amines is summarized in the table below.

Table 2: Proposed Antibacterial Mechanism of this compound

Bacterial Structure Interaction Consequence
Outer Membrane (Gram-negative)Electrostatic interaction with lipopolysaccharides (LPS)Increased permeability of the outer membrane
Cytoplasmic MembraneInsertion of the heptadecyl chain into the lipid bilayerDisruption of membrane integrity, leakage of cellular contents, dissipation of membrane potential

This table is based on the general mechanisms of action for cationic amphiphiles against bacteria.

The antifungal activity of amphiphilic compounds often targets the fungal cell membrane. The primary sterol in fungal membranes is ergosterol, which is a key target for many antifungal drugs. nih.gov Cationic amines can interact with the fungal membrane, causing membrane disorganization and increased permeability. nih.gov

The sensitivity of fungi to such compounds can be related to the sterol content of their membranes. nih.gov Fungi with lower sterol content may be more susceptible to membrane disruption by exogenous amphiphiles. nih.gov The mechanism likely involves the insertion of the heptadecyl chain into the fungal membrane, leading to altered membrane fluidity and the formation of pores or channels, resulting in the leakage of essential cellular components. nih.gov

Enzymatic Biotransformation and Metabolic Pathways in Non-Human Models

There is currently no specific information available in the public domain regarding the enzymatic biotransformation and metabolic pathways of this compound in non-human models based on the conducted searches. The metabolism of such a long-chain primary amine would likely involve enzymes such as amine oxidases or cytochrome P450 systems, which could lead to deamination or hydroxylation of the alkyl chain. However, without specific studies, this remains speculative.

Characterization of Enzyme-Mediated Transformations in In Vitro Systems

There is no specific data from in vitro studies that characterizes the enzyme-mediated transformations of this compound. Generally, primary amines can undergo metabolism through various enzymatic pathways, including oxidation, N-acetylation, and conjugation. However, without specific experimental evidence, the precise enzymes involved and the resulting products for this particular compound remain speculative.

Identification of Non-Human Metabolites and Their Biological Activity

Consistent with the lack of in vitro metabolism data, there are no published studies that have identified the non-human metabolites of this compound. Consequently, the biological activity of any potential metabolites is also unknown.

Role in Model Biological Systems

Effects on Non-Mammalian Cell Viability and Proliferation

Detailed studies on the effects of this compound on the viability and proliferation of non-mammalian cells have not been reported in the available scientific literature. Therefore, no data tables or specific research findings can be presented on this topic.

Modulation of Biochemical Pathways in Non-Mammalian Organisms

There is no available research detailing the modulation of specific biochemical pathways by this compound in non-mammalian organisms. The interaction of this compound with cellular signaling, metabolic, or other biochemical pathways has not been a subject of published investigation.

Applications in Advanced Materials Science and Engineering

Heptadecan-1-amine hydrochloride, a cationic surfactant with a long seventeen-carbon alkyl chain, possesses properties that make it a compound of interest in various fields of materials science and engineering. Its amphiphilic nature, combining a hydrophobic tail with a hydrophilic amine headgroup, allows it to function as a surface-active agent, enabling its application in the development of nanomaterials, self-assembling systems, and specialized chemical reagents. While specific research on heptadecan-1-amine hydrochloride is limited in some areas, its behavior can be understood through the study of similar long-chain alkylamines and their derivatives.

Advanced Analytical Methodologies for Heptadecan 1 Amine;hydrochloride Research

Chromatographic Method Development and Optimization

Chromatographic techniques are foundational in the analysis of heptadecan-1-amine;hydrochloride, offering powerful separation capabilities. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) each provide unique advantages for the analysis of this long-chain amine.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. mdpi.com However, since aliphatic amines lack a strong chromophore, direct UV detection is challenging. sigmaaldrich.com To overcome this, pre-column derivatization is commonly employed to introduce a UV-active or fluorescent tag to the amine molecule, significantly enhancing detection sensitivity. sigmaaldrich.comnih.gov

A common derivatization agent is o-phthaldiadehyde (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives. nih.gov Another reagent, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), reacts selectively with primary and diamines under mild, aqueous conditions, yielding stable and fluorescent derivatives. sigmaaldrich.com This allows for the sensitive and selective quantification of long-chain amines. sigmaaldrich.com

Reversed-phase HPLC, typically using a C18 column, is the preferred mode of separation for these derivatives. sigmaaldrich.comnih.gov Gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, allows for the effective separation of this compound from related impurities and other components in the sample matrix. nih.govacs.org

Method validation is a critical aspect of quantitative HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated HPLC method for biogenic amines demonstrated good linearity (R² ≥ 0.99), with intraday and interday precision (relative standard deviation, RSD) ranging from 1.86% to 5.96%. nih.gov

Table 1: HPLC Method Parameters for Amine Analysis

ParameterTypical ConditionsReference
ColumnReversed-phase C18 sigmaaldrich.comnih.gov
Mobile PhaseGradient of aqueous buffer (e.g., phosphate (B84403) or formate) and organic modifier (e.g., acetonitrile, methanol) nih.govacs.org
Derivatization Reagento-phthaldiadehyde (OPA), 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) sigmaaldrich.comnih.gov
DetectionFluorescence or UV-Vis sigmaaldrich.comnih.gov
Flow Rate0.6 - 1.0 mL/min acs.org

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary aliphatic amines like heptadecan-1-amine can be challenging to analyze directly by GC due to their high polarity, which often leads to poor peak shape and tailing. vt.edulabrulez.com Therefore, derivatization is typically necessary to increase volatility and reduce polarity. vt.eduresearchgate.net

Common derivatization approaches for amines include acylation, silylation, and the formation of carbamates. researchgate.net Reagents such as propyl chloroformate can be used to create less polar and more volatile derivatives suitable for GC analysis. vt.edu The choice of derivatizing agent is crucial and depends on the specific analytical requirements, including the desired sensitivity and selectivity. researchgate.net

For the separation of these derivatives, specialized capillary columns are often employed. Columns with a base-deactivated stationary phase are essential to minimize interactions with the basic amine derivatives, thereby improving peak symmetry and resolution. labrulez.comrestek.com The selection of the appropriate GC column and temperature programming is critical for achieving optimal separation of heptadecan-1-amine from other components. restek.com

GC coupled with mass spectrometry (GC-MS) is a particularly powerful tool for trace analysis, providing both high sensitivity and structural information for confident peak identification. vt.edusigmaaldrich.com The mass spectrum of the derivatized heptadecan-1-amine will exhibit characteristic fragmentation patterns that can be used for its unambiguous identification. nih.gov Headspace GC-MS is another valuable technique for the analysis of volatile amines in complex matrices, as it minimizes sample preparation and reduces the risk of column contamination. nih.govresearchgate.net

Table 2: GC Method Considerations for Amine Analysis

ParameterTypical ApproachReference
DerivatizationAcylation (e.g., with propyl chloroformate), silylation vt.eduresearchgate.net
ColumnBase-deactivated capillary column (e.g., Rtx-Volatile Amine) labrulez.comrestek.com
DetectorFlame Ionization Detector (FID), Mass Spectrometer (MS) vt.edusigmaaldrich.com
Injection TechniqueSplit/splitless, headspace nih.govresearchgate.net

Capillary Electrophoresis (CE) for Separation and Characterization of Related Amines

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species like protonated amines. tandfonline.comnih.gov In its simplest form, capillary zone electrophoresis (CZE), ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. nih.gov This makes CE a powerful tool for the separation and characterization of heptadecan-1-amine and other related long-chain amines. mdpi.comtandfonline.com

A key advantage of CE is its high separation efficiency and short analysis times. nih.govoup.com The separation of amines can be optimized by adjusting the buffer pH, concentration, and the use of additives. researchgate.net For instance, at low pH, amines are protonated and migrate towards the cathode, allowing for their separation based on differences in their electrophoretic mobility. nih.gov

For neutral or closely related amines, micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, enabling the separation of both charged and neutral analytes. nih.gov The choice of buffer and surfactant is critical for achieving the desired separation. nih.gov

Detection in CE can be achieved using various methods, including UV-Vis spectrophotometry, laser-induced fluorescence, and mass spectrometry. tandfonline.com Similar to HPLC, derivatization with a fluorescent tag can be used to enhance the sensitivity of detection for amines that lack a native chromophore. nih.gov Coupling CE with mass spectrometry (CE-MS) provides a powerful analytical platform for the identification and characterization of unknown impurities and related amines. scilit.com

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatographic separations, spectrophotometric and electrochemical methods offer alternative and often complementary approaches for the detection and quantification of this compound.

Development of Visible Spectrophotometric Assays for Quantification

Visible spectrophotometry provides a simple and cost-effective method for the quantification of amines. These methods typically rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the amine concentration. jst.go.jplovibond.com

One such method involves the reaction of primary aliphatic amines with quinonedichlorodiimide (QDCI) in ethanol, which produces a yellow color. jst.go.jp Another approach utilizes the reaction of amines with methyl orange at a pH of 3-4 to form a yellow complex that can be extracted into an organic solvent for measurement. lovibond.com The absorbance of the resulting colored solution is then measured at a specific wavelength using a spectrophotometer.

The development of a spectrophotometric assay requires careful optimization of reaction conditions, such as pH, temperature, reaction time, and reagent concentrations, to ensure a stable and reproducible color formation. jst.go.jp The method must also be validated for linearity, accuracy, and precision. researchgate.net While generally less selective than chromatographic methods, spectrophotometric assays can be useful for rapid screening and routine quality control. nih.gov Colorimetric arrays, which utilize a series of dyes that change color in the presence of amines, offer a more sophisticated approach for the discrimination of different amines. illinois.edu

Electrochemical Sensing Approaches for Detection and Mechanism Studies

Electrochemical methods offer a highly sensitive and selective means for the detection of electroactive compounds like amines. acs.orgnih.gov Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of amines and can be used to investigate their oxidation mechanisms. acs.orgmdpi.com The electrochemical oxidation of aliphatic amines typically involves the initial formation of a radical cation. acs.orgnih.gov

Electrochemical sensors for amines can be developed by modifying electrode surfaces with materials that facilitate the oxidation of the target analyte. mdpi.com For example, glassy carbon electrodes can be modified to enhance the electrochemical response towards aliphatic amines. acs.org The oxidation of primary amines can be catalyzed by mediators such as nitroxyl (B88944) radicals. mdpi.com

These sensing approaches can provide real-time detection and are amenable to miniaturization, making them suitable for in-situ monitoring. The development of electrochemical sensors for this compound would involve optimizing the electrode material, the supporting electrolyte, and the applied potential to achieve the desired sensitivity and selectivity. nih.gov

Table 3: Comparison of Advanced Analytical Methodologies

MethodologyPrincipleAdvantagesConsiderationsReference
HPLCSeparation based on partitioning between a stationary and mobile phase.High resolution, quantitative, applicable to non-volatile compounds.Often requires derivatization for sensitive detection of amines. mdpi.comsigmaaldrich.comnih.gov
GCSeparation based on volatility and interaction with a stationary phase.High resolution, suitable for volatile compounds, can be coupled with MS.Requires derivatization for non-volatile amines, potential for thermal degradation. vt.edulabrulez.comresearchgate.net
CESeparation based on electrophoretic mobility in an electric field.High efficiency, short analysis times, low sample consumption.Sensitivity can be lower than HPLC or GC without preconcentration techniques. tandfonline.comnih.govnih.gov
SpectrophotometryQuantification based on the absorption of light by a colored derivative.Simple, cost-effective, suitable for routine analysis.Lower selectivity compared to chromatographic methods. jst.go.jplovibond.comresearchgate.net
Electrochemical SensingDetection based on the electrochemical oxidation or reduction of the analyte.High sensitivity, potential for real-time and in-situ measurements.Susceptible to interference from other electroactive species. acs.orgnih.govmdpi.com

Hyphenated Techniques for Complex Mixture Analysis in Research Settings

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical research. pressbooks.pub These techniques offer enhanced specificity, accuracy, and precision, allowing for the detailed analysis of individual components within complex mixtures. ntu.edu.sg The combination of a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a powerful identification technique like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a comprehensive approach to the identification and quantification of chemical substances. pressbooks.puboregonstate.edu

GC-MS and LC-MS for Identification and Quantification in Non-Biological/Environmental Matrices

The analysis of long-chain aliphatic amines like heptadecan-1-amine in non-biological or environmental samples, such as soil and water, often requires highly sensitive and selective analytical methods due to the complexity of the matrices and the potentially low concentrations of the analyte. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are powerful hyphenated techniques well-suited for this purpose. nih.govgcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a standard analytical technique. While direct analysis of primary amines by GC can sometimes be challenging due to their polarity, derivatization techniques can be employed to improve chromatographic behavior and detection sensitivity. In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification. oregonstate.edu The mass spectrum of the parent compound, heptadecane, shows characteristic fragmentation patterns that can aid in structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. nih.gov For a compound like heptadecan-1-amine hydrochloride, which is a salt, LC-MS would be a particularly effective method for analysis in environmental matrices.

In a typical LC-MS/MS workflow for analyzing a substance in a soil matrix, the following steps are generally involved:

Extraction: The sample is extracted with a suitable solvent, such as acetonitrile, often aided by sonication to ensure efficient recovery of the analyte from the soil particles. nih.gov

Partitioning: A liquid-liquid partitioning step may be employed to separate the analyte from interfering matrix components. nih.gov

Analysis: The extract is then injected into the LC-MS/MS system. The liquid chromatograph separates the components of the extract, and the mass spectrometer provides sensitive and selective detection and quantification. rsc.org The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode allows for very low limits of detection and quantification, often in the sub-microgram per kilogram range. usda.gov

Research on the analysis of other chemical compounds in environmental samples provides a strong precedent for the successful application of these methods to heptadecan-1-amine hydrochloride. For instance, multi-residue methods for pesticides in soil have been developed using HPLC-MS/MS with excellent recovery and sensitivity. nih.gov Similarly, the analysis of herbicides and their metabolites in soil and plant materials has been achieved with high-performance liquid chromatography-tandem mass spectrometry, demonstrating the robustness of this technique for trace-level environmental analysis. usda.gov

Table 1: General Parameters for LC-MS/MS Analysis of Organic Compounds in Environmental Matrices

ParameterTypical Conditions
LC Column C18 or similar reversed-phase column
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
Ionization Source Electrospray Ionization (ESI) in positive mode for amines.
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) like Orbitrap.
Detection Mode Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

This table presents generalized conditions and would require optimization for the specific analysis of Heptadecan-1-amine hydrochloride.

NMR-based Metabolomics Approaches in Non-Human Biological Systems (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds and is increasingly used in metabolomics studies to investigate the metabolic profiles of biological systems. ntu.edu.sgnih.gov While specific metabolomics studies involving the direct administration or analysis of heptadecan-1-amine hydrochloride in non-human biological systems are not widely documented in publicly available literature, the principles of NMR spectroscopy for amine analysis and metabolomics are well-established.

NMR Spectroscopy of Amines

The NMR spectrum of an amine provides detailed information about its molecular structure.

¹H NMR: In the proton NMR spectrum of a primary aliphatic amine, the protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and typically appear at a chemical shift of around 2.2-2.9 ppm. ntu.edu.sg The protons of the amino group (N-H) itself often appear as a broad signal and its chemical shift can vary depending on factors like solvent and concentration. pressbooks.pubntu.edu.sg The long alkyl chain of heptadecan-1-amine would produce a large, complex signal in the aliphatic region of the spectrum.

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom bonded to the nitrogen (α-carbon) is deshielded and resonates at a higher chemical shift (typically 30-60 ppm) compared to the other carbons in the alkyl chain. ntu.edu.sg

Metabolomics Applications

NMR-based metabolomics allows for the non-targeted analysis of a wide range of metabolites in biological samples. nih.gov In the context of a non-human biological system, such as a marine organism, NMR could be used to study the effects of exposure to heptadecan-1-amine hydrochloride. nih.gov By comparing the NMR spectra of samples from exposed and unexposed organisms, researchers could identify changes in the metabolic profile, providing insights into the biological pathways affected by the compound. This untargeted approach is a powerful tool for understanding the interactions between chemical compounds and living systems at a molecular level. nih.gov

Table 2: Characteristic NMR Chemical Shifts for Aliphatic Amines

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HR-CH₂ -NH₂~ 2.2 - 2.9
¹HR-CH₂-NH₂ Broad, variable (0.5 - 5.0)
¹³CR-CH₂ -NH₂~ 30 - 60
¹³C-(CH₂ )n-~ 10 - 40

These are general ranges and can be influenced by the specific molecular structure and analytical conditions. ntu.edu.sglibretexts.org

Future Research Directions and Emerging Applications of Heptadecan 1 Amine;hydrochloride

Exploration of Novel Sustainable Synthetic Pathways and Green Chemistry Approaches

The chemical industry's shift towards sustainability has put a spotlight on the synthesis of amines, which are fundamental building blocks. rsc.orgrsc.org Traditional methods for synthesizing long-chain amines often involve harsh conditions or multi-step processes with poor atom economy. google.comgoogle.com Consequently, a major area of future research is the development of green and sustainable synthetic routes for compounds like Heptadecan-1-amine.

Key research thrusts include:

Biocatalytic Synthesis : Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts. unito.it Research is exploring the use of biocatalysts like lipases, carboxylic acid reductases (CARs), and transaminases (TAs) to produce long-chain primary amines directly from renewable resources like vegetable oils and triglycerides. nih.gov One-step enzymatic processes, such as the synthesis of amino fatty acids from renewable fatty acids, demonstrate the potential for creating these molecules with high conversion rates. morressier.com The use of amine dehydrogenases (AmDHs) for the reductive amination of ketones is another promising avenue, offering high efficiency and enantioselectivity. frontiersin.orgresearchgate.net

Renewable Feedstocks : A move away from petrochemical-based starting materials is central to green chemistry. Future syntheses will likely leverage biomass-derived precursors. rsc.org For instance, fatty acids from plant oils can be converted into amines, providing a direct link from renewable resources to valuable chemicals. nih.gov

Improved Catalytic Systems : The development of novel catalytic methods that operate under milder conditions, use less hazardous reagents, and generate minimal waste is crucial. researchgate.net This includes metal-free protocols and the immobilization of organocatalysts on recyclable resins to address challenges of catalyst usage and waste. researchgate.netnih.gov The goal is to improve metrics like atom and step economy, as evaluated by frameworks like the CHEM21 green metrics toolkit. rsc.orgrsc.org

Interactive Table: Comparison of Synthetic Approaches for Long-Chain Amines
FeatureTraditional SynthesisGreen Chemistry ApproachResearch Goal for Heptadecan-1-amine
Starting Materials Petrochemical-derived haloalkanes, fatty acidsBiomass-derived triglycerides, fatty acids rsc.orgnih.govSynthesis from renewable plant oil derivatives
Catalysts Noble metal catalysts, strong bases google.comresearchgate.netBiocatalysts (enzymes), recyclable organocatalysts unito.itnih.govDevelopment of a specific AmDH or CAR for heptadecanal
Reaction Conditions High temperatures and pressures google.comgoogle.comMild, aqueous conditions nih.govRoom temperature, atmospheric pressure synthesis
Byproducts Salt wastes, multiple byproducts researchgate.netWater is often the sole byproduct researchgate.netA zero-waste, fully recyclable process
Atom Economy Often low due to multi-step processesHigh, especially in one-pot cascade reactions nih.govMaximizing incorporation of all atoms into the final product

Deeper Mechanistic Understanding of Biochemical Interactions in Complex Non-Human Models

The amphiphilic nature of Heptadecan-1-amine, with its long hydrophobic carbon chain and polar amine headgroup, dictates its behavior in biological systems. While direct studies on this specific compound are nascent, research on similar long-chain alkylamines provides a roadmap for future investigations.

Future research will likely focus on:

Membrane Interactions : The long alkyl chain of Heptadecan-1-amine allows it to readily integrate into lipid bilayers, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins. Understanding these interactions is critical, as many drugs and biologically active molecules contain amine groups. oit.edu

Micelle Formation and Drug Delivery : Like other surfactants, Heptadecan-1-amine hydrochloride is expected to form micelles in aqueous solutions above a certain concentration. This property is crucial for applications in drug delivery, where micelles can encapsulate hydrophobic therapeutic agents, increasing their solubility and bioavailability. oit.edu

Interactions with Biomolecules : The primary amine group can participate in hydrogen bonding and electrostatic interactions. This suggests potential binding to proteins and nucleic acids. purebiotechllc.com Investigating these interactions in non-human models can reveal new applications, for instance, in the design of lipid nanoparticles for gene delivery. The basicity of the amine group is a key property governing these interactions. youtube.com

Interactive Table: Potential Biochemical Interactions for Investigation
Interaction TypeMolecular BasisPotential ConsequenceNon-Human Model System
Lipid Bilayer Integration The 17-carbon hydrophobic tail inserts into the membrane core. Altered membrane fluidity and permeability.Artificial lipid vesicles, cultured cell lines.
Protein Binding Electrostatic interactions and hydrogen bonding with amino acid residues. purebiotechllc.comModulation of enzyme activity or protein conformation.In vitro enzyme assays, proteomics studies in model organisms.
Nucleic Acid Complexation The positively charged ammonium (B1175870) headgroup interacts with the phosphate (B84403) backbone of DNA/RNA. purebiotechllc.comCompaction of genetic material for delivery.Studies using plasmid DNA, cell-free expression systems.
Micelle Formation Self-assembly in aqueous solution to sequester hydrophobic tails from water. oit.eduEncapsulation of hydrophobic molecules.Dynamic light scattering, nanoparticle tracking analysis.

Expansion of Applications in Next-Generation Materials and Advanced Devices

The unique structure of long-chain alkylamines like Heptadecan-1-amine makes them valuable components in materials science. Their ability to self-assemble and functionalize surfaces opens doors to applications in electronics and nanotechnology.

Emerging areas of application include:

Functionalization of Nanomaterials : Primary amines are effective for modifying the surface of nanomaterials. For example, the related compound heptadecan-9-amine (B1630859) has been used to functionalize graphene oxide. The long alkyl chain enhances adhesion between graphene flakes through van der Waals forces, while the amine group can form covalent bonds, improving the electrochemical performance of devices like microsupercapacitors.

Synthesis of Nanoparticles : Long-chain amines can act as reducing and capping agents in the synthesis of high-quality, monodisperse metallic nanoparticles. rsc.org For instance, hexadecylamine (B48584) has been used to synthesize iron(0) nanoparticles, where the reaction temperature and amine concentration control the final particle size. rsc.org This approach could be adapted using Heptadecan-1-amine for creating novel magnetic or catalytic nanomaterials.

Self-Assembled Monolayers (SAMs) : The hydrochloride salt can be used to form ordered, self-assembled monolayers on various substrates. These layers can precisely control the surface properties of materials, such as wettability, adhesion, and corrosion resistance, which is critical for advanced sensors, coatings, and electronic devices.

Interactive Table: Emerging Applications in Materials Science
Application AreaRole of Heptadecan-1-amine;hydrochlorideResulting Material/DevicePotential Advancement
Energy Storage Surface functionalization of 2D materials like graphene. High-performance microsupercapacitors.Increased energy density and device stability.
Nanocrystal Synthesis Reducing agent and size-controlling capping agent. rsc.orgMonodisperse metallic or semiconductor nanoparticles.Tailored optical, magnetic, or catalytic properties.
Advanced Coatings Formation of self-assembled monolayers on surfaces.Corrosion-resistant or anti-fouling surfaces.Enhanced durability and performance of materials.
Flexible Electronics Organic semiconductor component or interface modifier.Organic field-effect transistors (OFETs).Improved charge transport and device efficiency.

Theoretical Advances in Predictive Modeling and Rational Design of this compound Analogues

Computational chemistry and machine learning are becoming indispensable tools for accelerating materials discovery and chemical design. acs.org These methods allow for the in silico prediction of molecular properties, guiding experimental efforts toward the most promising candidates.

Future theoretical work will likely involve:

Quantitative Structure-Property Relationship (QSPR) Models : These models correlate molecular structures with their physical or biological properties. By developing QSPR models for long-chain amines, researchers can predict properties like oxidative stability, basicity, and interaction strength. acs.orgnih.gov Machine learning algorithms can be trained on experimental data to create highly accurate predictive models for amine degradation or performance in specific applications. acs.orgnih.gov

Density Functional Theory (DFT) Calculations : DFT and other quantum chemical methods can provide deep insights into reaction mechanisms, electronic structure, and thermodynamic properties. rsc.org These calculations can be used to understand the reactivity of the amine headgroup, the conformational flexibility of the alkyl chain, and the energetics of self-assembly, complementing experimental studies. nih.govresearchgate.net

Rational Design of Analogues : The ultimate goal of predictive modeling is the rational design of new molecules with enhanced properties. nih.govrsc.org By understanding the structure-property relationships, scientists can design analogues of Heptadecan-1-amine with, for example, improved binding affinity for a specific target, greater stability in an electronic device, or tailored self-assembly behavior. This involves modifying the chain length, introducing branching, or adding other functional groups to fine-tune performance. rsc.orgnih.gov

Interactive Table: Predictive Modeling Techniques and Their Applications
Modeling TechniqueInformation ProvidedApplication in Rational DesignRelevant Research
QSPR / Machine Learning Correlation of molecular descriptors with degradation rates, bioactivity. nih.govScreening virtual libraries of analogues for stability and desired properties.Predicting oxidative degradation of amines for CO2 capture. acs.orgnih.gov
Density Functional Theory (DFT) Reaction energetics, molecular orbital energies, geometric parameters. rsc.orgElucidating reaction mechanisms and predicting reactivity of new analogues.Quantifying steric properties to predict reactivity of hindered amines. nih.gov
Molecular Dynamics (MD) Simulation of molecular motion, self-assembly, and membrane interactions.Designing analogues with specific aggregation behavior or membrane-crossing ability.Simulating amine-CO2 reactions in aqueous solutions. acs.org
Group Contribution Models Prediction of thermodynamic properties (e.g., phase behavior) based on functional groups. researchgate.netDesigning formulations with desired solubility and phase equilibrium.Modeling phase behavior of alkyl-amine and water mixtures. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.